Enzymatic Specificity and Kinetics: 7-Deoxyloganin as the Preferred Substrate for 7-Deoxyloganin 7-Hydroxylase
7-Deoxyloganin demonstrates a defined, high-affinity interaction with its cognate cytochrome P450 enzyme, 7-deoxyloganin 7-hydroxylase (DL7H). The enzyme exhibits strict substrate specificity for 7-deoxyloganin, confirming it is the natural and preferred substrate for this critical hydroxylation step in the biosynthesis of monoterpenoid indole alkaloids [1]. The kinetic parameters, determined from microsomal preparations of Lonicera japonica cell cultures, provide a quantifiable baseline for this interaction. This data is essential for enzyme assays, metabolic engineering, and studies involving the production of downstream alkaloids.
| Evidence Dimension | Enzyme Affinity (Km) for DL7H |
|---|---|
| Target Compound Data | Km = 170 μM |
| Comparator Or Baseline | NADPH cofactor: Km = 18 μM |
| Quantified Difference | 7-Deoxyloganin exhibits a ~9.4-fold higher Km compared to the NADPH cofactor, indicating it is the variable substrate determining reaction rate at standard cofactor concentrations. |
| Conditions | Microsomal preparation from Lonicera japonica cell suspension cultures; kinetic parameters estimated from Lineweaver-Burk plots [1]. |
Why This Matters
This specific kinetic profile defines 7-deoxyloganin as the limiting reagent in the DL7H reaction, making it the essential and non-substitutable substrate for quantifying this enzymatic step in biosynthetic pathway analysis.
- [1] Yamamoto H, Katano N, Ooi A, Inoue K. 7-Deoxyloganin 7-hydroxylase in Lonicera japonica cell cultures. Phytochemistry. 2001;58(1):53-58. View Source
